molecular formula C12H10N2 B3044145 Azobenzene-D10 CAS No. 30504-49-5

Azobenzene-D10

Cat. No. B3044145
Key on ui cas rn: 30504-49-5
M. Wt: 192.28 g/mol
InChI Key: DMLAVOWQYNRWNQ-LHNTUAQVSA-N
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Patent
US04751289

Procedure details

The oxidation of substituted anilines to azobenzenes is a well-known procedure; oxidizing agents of various sorts are employed. Wheeler and Gonzalez (Reference 6) used manganese dioxide as their oxidizing agent; with this reagent they oxidized 3,5-dichloroaniline (II) to the corresponding 3,5,3'5'-tetrachloroazobenzene (VI) in yields above 90%. Wheeler and Gonzalez report their technique gives only a 10% yield of azobenzene when applied to 3,5-dichloro-4-nitroaniline (VII). ##STR3##
[Compound]
Name
substituted anilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
azobenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxidized 3,5-dichloroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
10%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([N:9]=[N:10][C:11]2[CH:16]=[C:15](Cl)[CH:14]=[C:13](Cl)[CH:12]=2)[CH:5]=[C:6](Cl)[CH:7]=1>[O-2].[O-2].[Mn+4]>[N:9]([C:4]1[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=1)=[N:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2.3|

Inputs

Step One
Name
substituted anilines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
azobenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
oxidized 3,5-dichloroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)N=NC1=CC(=CC(=C1)Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=NC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04751289

Procedure details

The oxidation of substituted anilines to azobenzenes is a well-known procedure; oxidizing agents of various sorts are employed. Wheeler and Gonzalez (Reference 6) used manganese dioxide as their oxidizing agent; with this reagent they oxidized 3,5-dichloroaniline (II) to the corresponding 3,5,3'5'-tetrachloroazobenzene (VI) in yields above 90%. Wheeler and Gonzalez report their technique gives only a 10% yield of azobenzene when applied to 3,5-dichloro-4-nitroaniline (VII). ##STR3##
[Compound]
Name
substituted anilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
azobenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxidized 3,5-dichloroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
10%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([N:9]=[N:10][C:11]2[CH:16]=[C:15](Cl)[CH:14]=[C:13](Cl)[CH:12]=2)[CH:5]=[C:6](Cl)[CH:7]=1>[O-2].[O-2].[Mn+4]>[N:9]([C:4]1[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=1)=[N:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2.3|

Inputs

Step One
Name
substituted anilines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
azobenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
oxidized 3,5-dichloroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)N=NC1=CC(=CC(=C1)Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=NC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04751289

Procedure details

The oxidation of substituted anilines to azobenzenes is a well-known procedure; oxidizing agents of various sorts are employed. Wheeler and Gonzalez (Reference 6) used manganese dioxide as their oxidizing agent; with this reagent they oxidized 3,5-dichloroaniline (II) to the corresponding 3,5,3'5'-tetrachloroazobenzene (VI) in yields above 90%. Wheeler and Gonzalez report their technique gives only a 10% yield of azobenzene when applied to 3,5-dichloro-4-nitroaniline (VII). ##STR3##
[Compound]
Name
substituted anilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
azobenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxidized 3,5-dichloroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
10%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([N:9]=[N:10][C:11]2[CH:16]=[C:15](Cl)[CH:14]=[C:13](Cl)[CH:12]=2)[CH:5]=[C:6](Cl)[CH:7]=1>[O-2].[O-2].[Mn+4]>[N:9]([C:4]1[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=1)=[N:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2.3|

Inputs

Step One
Name
substituted anilines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
azobenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
oxidized 3,5-dichloroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)N=NC1=CC(=CC(=C1)Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=NC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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